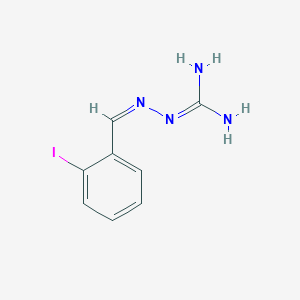

(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide

Description

(2Z)-2-(2-Iodobenzylzoene)hydrazinecarboximidamide is a hydrazinecarboximidamide derivative characterized by a 2-iodobenzylidene substituent. The Z-configuration of the imine bond (N=CH) is critical for its stereochemical and electronic properties. This compound belongs to a broader class of hydrazine derivatives known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . The iodine atom at the benzylidene position introduces steric bulk and electron-withdrawing effects, which may influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

2-[(Z)-(2-iodophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCAINIXIYUXCY-XGICHPGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\N=C(N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide can be summarized as follows:

- IUPAC Name : (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide

- Molecular Formula : C9H9I N4

- Molecular Weight : 292.1 g/mol

Synthesis

The synthesis of (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide typically involves the condensation reaction of hydrazine derivatives with appropriate aldehydes. The general reaction scheme can be illustrated as follows:

This method has been shown to yield various derivatives with differing biological activities based on the substituents used.

Antimicrobial Activity

Recent studies have indicated that compounds within the acylhydrazone class, including (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide, exhibit significant antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide | MRSA | 16 µg/mL |

| Acylhydrazone derivatives | E. coli | 32 µg/mL |

The iodine substitution in the phenyl ring has been noted to enhance antibacterial activity, likely due to increased lipophilicity which facilitates cell membrane penetration.

Anticancer Activity

In addition to antimicrobial effects, (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide has shown promise in anticancer studies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

The biological activity of (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide is thought to involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.

- Cell Membrane Interaction : Increased lipophilicity due to iodine substitution may enhance membrane permeability, allowing for greater intracellular accumulation.

Case Studies

A study conducted on a series of acylhydrazones including (2Z)-2-(2-iodobenzylidene)hydrazinecarboximidamide revealed promising results in both antimicrobial and anticancer assays. The study utilized a variety of biological screening methods to assess efficacy against resistant strains and cancer cell lines, confirming the compound's potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Hydrazinecarboximidamide derivatives differ primarily in their substituents and stereochemistry. Below is a comparison with key analogs:

Key Observations :

- Steric Effects : The bulky iodine substituent in the target compound may reduce solubility compared to smaller substituents like Cl or CH3 .

- Spectroscopy : The iodine atom induces distinct downfield shifts in adjacent aromatic protons (δ 8.3–8.8 ppm in analogs) compared to CH3 or Cl substituents (δ 7.2–7.9 ppm) .

Key Observations :

- Antibacterial Activity : CF3 and F substituents yield potent activity (MIC 2 μg/mL) against Gram-positive bacteria by targeting FtsZ or GTPase . The iodine analog may exhibit similar potency if it engages analogous targets.

- Antitumor Activity : Methoxy and thiazole substituents improve antiproliferative effects, suggesting that the iodine group’s hydrophobicity could enhance tumor cell penetration .

Key Observations :

- Reaction Efficiency : Electron-deficient aldehydes (e.g., 2-iodobenzaldehyde) may require longer reaction times due to reduced nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.